molecular formula C9H12N2O2 B14844988 3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine

3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine

Katalognummer: B14844988
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: VWCKMBSLSZYHLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine is a heterocyclic compound that features a dioxolo ring fused to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine typically involves multi-step organic reactions. One common method involves the reaction of a dioxolo-pyridine derivative with a suitable amine under controlled conditions. For example, the reaction can be carried out in the presence of a base such as triethylamine at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in dichloromethane at 0°C.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Triethylamine in dichloromethane at elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Wissenschaftliche Forschungsanwendungen

3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid
  • [1,3]Dioxolo[4,5-b]pyridin-6-amine
  • [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanol

Uniqueness

3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine is unique due to its specific amine functional group attached to the propan-1-amine chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H12N2O2

Molekulargewicht

180.20 g/mol

IUPAC-Name

3-([1,3]dioxolo[4,5-b]pyridin-6-yl)propan-1-amine

InChI

InChI=1S/C9H12N2O2/c10-3-1-2-7-4-8-9(11-5-7)13-6-12-8/h4-5H,1-3,6,10H2

InChI-Schlüssel

VWCKMBSLSZYHLT-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)N=CC(=C2)CCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.